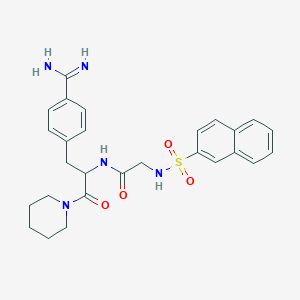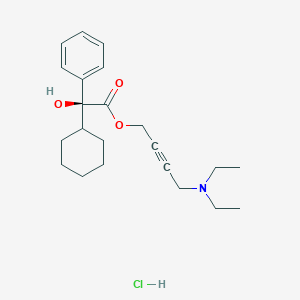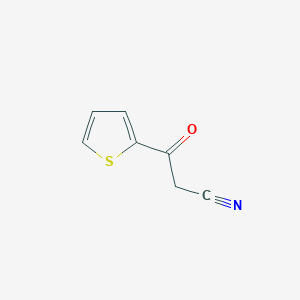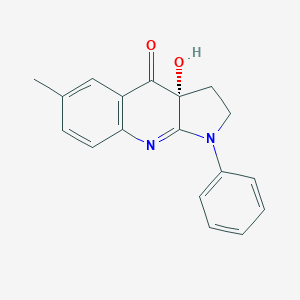
(+)-消旋布列他汀
描述
(-)-Blebbistatin is a small molecule inhibitor of non-muscle myosin II ATPase activity, which has been used to study the roles of non-muscle myosin II in various cellular processes such as cell motility, cytokinesis, and cell division. It is a member of the blebbistatin family of compounds, which includes a variety of compounds with similar chemical structures but different biological activities. Blebbistatin has been used extensively in biochemical and cellular studies, and its mechanism of action has been well-characterized.
科学研究应用
Cell Biology
(+)-Blebbistatin is widely used in cell biology for its ability to inhibit non-muscle myosin II. It allows researchers to study the role of this protein in various cellular processes such as cell division, migration, and adhesion .
Molecular Biology
In molecular biology, (+)-Blebbistatin is used to study the molecular mechanisms of muscle contraction. It inhibits the ATPase activity of myosin II, thereby preventing muscle contraction at a molecular level .
Neuroscience
(+)-Blebbistatin has been used in neuroscience to study the role of myosin II in neuronal development and function. It helps in understanding the molecular mechanisms underlying neural plasticity and various neurological disorders .
Pharmacology
In pharmacology, (+)-Blebbistatin is used to study the effects of myosin II inhibition on various physiological processes. It has potential therapeutic applications in conditions where myosin II activity is dysregulated .
Biochemistry
(+)-Blebbistatin is used in biochemistry to study the role of myosin II in various biochemical processes. It helps in understanding how the inhibition of myosin II affects cellular biochemistry .
Medicine
(+)-Blebbistatin has potential therapeutic applications in medicine. It could be used in the treatment of conditions like hypertension and asthma, where smooth muscle contraction plays a key role .
属性
IUPAC Name |
(3aR)-3a-hydroxy-6-methyl-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-12-7-8-15-14(11-12)16(21)18(22)9-10-20(17(18)19-15)13-5-3-2-4-6-13/h2-8,11,22H,9-10H2,1H3/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZAXPYOBKSJSEX-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3C(C2=O)(CCN3C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C3[C@@](C2=O)(CCN3C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424990 | |
| Record name | (+)-Blebbistatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-Blebbistatin | |
CAS RN |
1177356-70-5 | |
| Record name | Blebbistatin, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1177356705 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Blebbistatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BLEBBISTATIN, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XWG1958E8I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does (+)-blebbistatin inhibit NM II?
A1: (+)-Blebbistatin binds to the myosin-ADP-Pi complex, specifically at the ATPase site of NM II. [, , ] This binding inhibits the release of inorganic phosphate, effectively halting the ATP hydrolysis cycle and preventing the myosin head from generating force. [, , ]
Q2: What are the downstream effects of NM II inhibition by (+)-blebbistatin?
A2: Inhibiting NM II with (+)-blebbistatin affects various cellular processes, including:
- Reduced cell contractility: Smooth muscle contraction, cell migration, and cell shape changes are significantly impaired. [, , , ]
- Disruption of cytokinesis: (+)-Blebbistatin prevents the formation of the contractile ring during cytokinesis, leading to multinucleated cells. [, ]
- Altered cell signaling: Studies have shown (+)-blebbistatin can impact intracellular signaling pathways, including the Rho/ROCK pathway, affecting cell adhesion, migration, and differentiation. [, , , ]
Q3: What is the molecular formula and weight of (+)-blebbistatin?
A3: The molecular formula of (+)-blebbistatin is C19H18N2O3, and its molecular weight is 322.36 g/mol.
Q4: Has the performance of (+)-blebbistatin been studied under different conditions?
A4: Yes, studies have shown that (+)-blebbistatin maintains its inhibitory activity in various experimental settings, including in vitro cell culture, ex vivo tissue preparations, and in vivo animal models. [, , ]
Q5: Are there any known compatibility issues with (+)-blebbistatin?
A5: While generally well-tolerated, researchers have observed that (+)-blebbistatin can exhibit fluorescence in some imaging applications, potentially interfering with fluorescent probes. [] This aspect requires careful consideration during experimental design.
Q6: Does (+)-blebbistatin possess any catalytic properties?
A6: (+)-Blebbistatin acts as a non-competitive inhibitor of NM II ATPase activity and does not directly participate in catalytic reactions. [, ]
Q7: Have computational studies been performed on (+)-blebbistatin?
A7: Yes, molecular docking and molecular dynamics simulations have provided valuable insights into the binding mode of (+)-blebbistatin to NM II. [, , ] These studies help refine our understanding of its selectivity and potency.
Q8: How do structural modifications of (+)-blebbistatin affect its activity?
A8: Research indicates that modifications to the blebbistatin scaffold, particularly in the D-ring, can influence its isoform specificity and pharmacological properties. [] For instance, para-nitroblebbistatin (NBleb) and para-aminoblebbistatin (AmBleb) demonstrate different inhibitory profiles against various myosin II isoforms. []
Q9: What is the metabolic fate of (+)-blebbistatin in vivo?
A9: While (+)-blebbistatin is a valuable tool compound, research on its metabolic fate and pharmacokinetic properties is ongoing. [] Studies suggest that modifications to the blebbistatin scaffold can affect its metabolism and tissue distribution. [] For example, AmBleb exhibits greater accumulation in muscle tissues compared to (+)-blebbistatin or NBleb. []
Q10: What are some examples of using (+)-blebbistatin in cell-based assays?
A10: (+)-Blebbistatin is widely employed in cell-based assays to study:
- Cell migration and invasion: By inhibiting NM II, researchers can assess the role of cell contractility in these processes. [, , ]
- Stem cell differentiation: (+)-Blebbistatin has been used to investigate the influence of mechanical forces on stem cell fate decisions. [, ]
- Cytoskeletal dynamics: Researchers utilize (+)-blebbistatin to probe the role of NM II in maintaining cell shape and regulating actin cytoskeleton organization. [, , ]
Q11: What is known about the toxicity profile of (+)-blebbistatin?
A11: While (+)-blebbistatin is widely used as a research tool, further investigations are necessary to establish its long-term safety profile for potential clinical applications. []
Q12: Are there any specific strategies for targeted delivery of (+)-blebbistatin?
A12: Research on targeted delivery of (+)-blebbistatin is ongoing. Developing delivery systems that specifically deliver this compound to desired tissues or cells could enhance its therapeutic efficacy and minimize potential side effects. [, ]
Q13: Are there any known biomarkers associated with (+)-blebbistatin's mechanism of action?
A13: Identifying reliable biomarkers for (+)-blebbistatin's activity could help monitor treatment response and predict potential efficacy in various applications. Further research in this area is crucial for translating its use into clinical settings. [, ]
Q14: What analytical methods are used to study (+)-blebbistatin?
A14: Various analytical techniques are employed to characterize and quantify (+)-blebbistatin, including:
- High-performance liquid chromatography (HPLC): For separating and quantifying (+)-blebbistatin in biological samples. [, ]
- Mass spectrometry (MS): To identify and quantify (+)-blebbistatin and its metabolites. [, ]
- Confocal microscopy: For visualizing the effects of (+)-blebbistatin on cellular structures and processes. [, , , , ]
Q15: What is the environmental impact of (+)-blebbistatin?
A15: Research on the ecotoxicological effects of (+)-blebbistatin is limited. As a potent biological agent, investigating its potential impact on the environment and developing strategies for its safe disposal are essential aspects to address. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



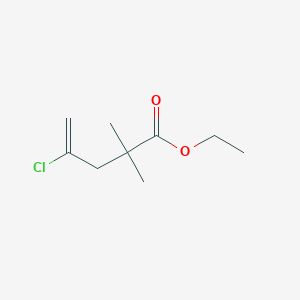
![1-(4-Chlorobenzyl)-1-[4-(isopropyl)phenyl]hydrazine, Hydrochloride](/img/structure/B16123.png)
![2-[5-[[2-[[Bis(pyridin-2-ylmethyl)amino]methyl]anilino]methyl]-2-chloro-6-hydroxy-3-oxoxanthen-9-yl]benzoic acid](/img/structure/B16127.png)

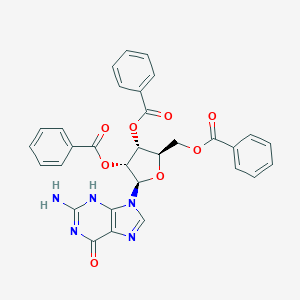
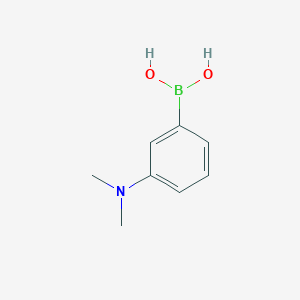


![(2R,3S,4S,5S,6R)-2-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B16145.png)

